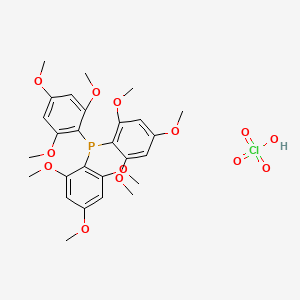
Perchloric acid;tris(2,4,6-trimethoxyphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;tris(2,4,6-trimethoxyphenyl)phosphane is a compound that combines the strong oxidizing properties of perchloric acid with the unique characteristics of tris(2,4,6-trimethoxyphenyl)phosphane. Tris(2,4,6-trimethoxyphenyl)phosphane is a large triaryl organophosphine known for its strong Lewis-basic properties, making it useful as an organocatalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2,4,6-trimethoxyphenyl)phosphane typically involves the reaction of 2,4,6-trimethoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of tris(2,4,6-trimethoxyphenyl)phosphane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tris(2,4,6-trimethoxyphenyl)phosphane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(2,4,6-trimethoxyphenyl)phosphane has a wide range of applications in scientific research, including
Properties
CAS No. |
91608-17-2 |
|---|---|
Molecular Formula |
C27H34ClO13P |
Molecular Weight |
633.0 g/mol |
IUPAC Name |
perchloric acid;tris(2,4,6-trimethoxyphenyl)phosphane |
InChI |
InChI=1S/C27H33O9P.ClHO4/c1-28-16-10-19(31-4)25(20(11-16)32-5)37(26-21(33-6)12-17(29-2)13-22(26)34-7)27-23(35-8)14-18(30-3)15-24(27)36-9;2-1(3,4)5/h10-15H,1-9H3;(H,2,3,4,5) |
InChI Key |
QIHFLVAPLCADLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)P(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















